2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group linked to an acetamide backbone and a substituted phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety at the para position and a methyl group at the meta position. Key structural motifs include:
- 2-Methoxyphenoxy group: Aromatic substitution with an electron-donating methoxy group at the ortho position.
- Acetamide linker: Common in bioactive molecules, facilitating hydrogen bonding and receptor interactions.
- 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl group: The pyrrolidinone ring (2-oxopyrrolidin) is a lactam structure prevalent in CNS-active compounds, while the methyl group may enhance lipophilicity .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-12-15(9-10-16(14)22-11-5-8-20(22)24)21-19(23)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZVDMXVFJAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Oxopyrrolidinylphenyl Intermediate: This step involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with an appropriate acylating agent to form the oxopyrrolidinylphenyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxopyrrolidinylphenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenoxy-Acetamide Derivatives with Thiadiazole Moieties
- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Features: Replaces the phenyl-pyrrolidinone group with a methylthio-substituted thiadiazole ring. Synthesis: Yielded 72% as a yellow solid (mp 135–136°C) via nucleophilic substitution .
- 5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Features: Ethylthio group instead of methylthio on the thiadiazole. Synthesis: 68% yield, mp 138–140°C .
Comparison: The thiadiazole analogs exhibit lower molecular complexity than the target compound but demonstrate moderate-to-high yields (68–85%) and thermal stability. The target’s pyrrolidinone-phenyl group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration .
Pyrrolidinone-Containing Derivatives
- Compound: 2-(4-Methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide Features: Methoxy group at the para position of the phenoxy ring; pyrrolidinone attached to the phenyl ring’s meta position. Key Difference: Altered substitution pattern reduces steric hindrance compared to the target’s 3-methyl group .
- 4s (): 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide Features: Branched alkyl chain (pentyl) and trifluoromethylphenyl group. Synthesis: 41% yield via Ugi multicomponent reaction, emphasizing the versatility of pyrrolidinone integration .
Comparison: The target compound’s 3-methyl group may improve metabolic stability compared to ’s unsubstituted phenyl ring.
Physicochemical Properties
Insights :
- Thiadiazole derivatives generally exhibit higher yields (68–85%) compared to pyrrolidinone-containing compounds (38–50%), likely due to simpler synthetic routes .
- Melting points for acetamide analogs range widely (135–170°C), influenced by crystallinity and intermolecular interactions .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a methoxyphenoxy group and a pyrrolidinyl moiety, which are believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 314.38 g/mol.
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In related studies, compounds with similar structural features were tested on various cell lines, including L929 (mouse fibroblast cells) and A549 (human lung carcinoma cells). Results indicated that some derivatives exhibited low cytotoxicity while enhancing cell viability at specific concentrations .
Table 2: Cytotoxicity Results of Related Compounds
| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) after 24h |
|---|---|---|---|
| Compound A | L929 | 100 | 92% |
| Compound B | A549 | 50 | 104% |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. The presence of the oxopyrrolidinyl group suggests potential interactions with neurotransmitter systems or modulation of enzyme activity.
Case Studies
While direct case studies on the compound are scarce, analogous compounds have been documented in literature showing promising results in preclinical trials. For example, a study on related phenolic compounds indicated significant anti-inflammatory and analgesic effects in animal models . These findings suggest that further exploration into the therapeutic applications of this compound could yield valuable insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
